1,2,3,4-Tetrahydroquinoline-3-carboxylic acid hydrochloride

CAS No.: 1187931-92-5

Cat. No.: VC2658507

Molecular Formula: C10H12ClNO2

Molecular Weight: 213.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1187931-92-5 |

|---|---|

| Molecular Formula | C10H12ClNO2 |

| Molecular Weight | 213.66 g/mol |

| IUPAC Name | 1,2,3,4-tetrahydroquinoline-3-carboxylic acid;hydrochloride |

| Standard InChI | InChI=1S/C10H11NO2.ClH/c12-10(13)8-5-7-3-1-2-4-9(7)11-6-8;/h1-4,8,11H,5-6H2,(H,12,13);1H |

| Standard InChI Key | PMOYVTWZOKCAGU-UHFFFAOYSA-N |

| SMILES | C1C(CNC2=CC=CC=C21)C(=O)O.Cl |

| Canonical SMILES | C1C(CNC2=CC=CC=C21)C(=O)O.Cl |

Introduction

Chemical Structure and Properties

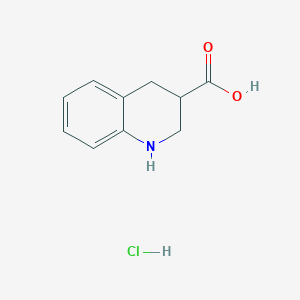

1,2,3,4-Tetrahydroquinoline-3-carboxylic acid hydrochloride is a chemical compound consisting of a tetrahydroquinoline scaffold with a carboxylic acid group at the 3-position, present as a hydrochloride salt. The compound features a partially reduced quinoline ring system where the nitrogen atom forms part of a saturated six-membered ring.

Basic Chemical Data

The compound is characterized by the following fundamental chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₂ClNO₂ |

| Molecular Weight | 213.66 g/mol |

| CAS Number | 1187931-92-5 |

| Physical Appearance | White powder |

| Melting Point | 235-236°C |

| Storage Conditions | Room temperature, inert atmosphere recommended |

The molecular structure features a bicyclic system with a nitrogen atom incorporated into one of the rings, creating the tetrahydroquinoline scaffold. The carboxylic acid group at position 3 contributes to the compound's acidic properties, while the hydrochloride salt formation enhances water solubility and stability .

Spectral Identifiers and Chemical Nomenclature

For precise identification and characterization, the compound is associated with several chemical identifiers:

| Identifier Type | Value |

|---|---|

| IUPAC Name | 1,2,3,4-tetrahydroquinoline-3-carboxylic acid hydrochloride |

| InChI | 1S/C10H11NO2.ClH/c12-10(13)8-5-7-3-1-2-4-9(7)11-6-8;/h1-4,8,11H,5-6H2,(H,12,13);1H |

| InChI Key | PMOYVTWZOKCAGU-UHFFFAOYSA-N |

| SMILES | C1C(CNC2=CC=CC=C21)C(=O)O.Cl |

| MDL Number | MFCD11506324 |

Common synonyms for this compound include 1,2,3,4-tetrahydro-3-quinolinecarboxylic acid hydrochloride and 1,2,3,4-tetrahydroquinoline-3-carboxylic acid;hydrochloride .

| Classification Element | Details |

|---|---|

| GHS Pictogram | GHS07 (Warning) |

| Signal Word | Warning |

| Hazard Statements | H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |

Handling of 1,2,3,4-tetrahydroquinoline-3-carboxylic acid hydrochloride requires caution due to its potential to cause skin and eye irritation. Safety precautions include wearing protective clothing and eyewear, and ensuring good ventilation when working with this compound .

Synthesis and Preparation Methods

Synthetic Approaches

While the search results don't provide specific synthetic routes for 1,2,3,4-tetrahydroquinoline-3-carboxylic acid hydrochloride, similar compounds like 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives are typically synthesized through methods including:

-

The parent compound (1,2,3,4-tetrahydroquinoline-3-carboxylic acid) can be prepared through various cyclization reactions or reduction of the corresponding quinoline-3-carboxylic acid.

-

The hydrochloride salt is formed by treating the free base with hydrochloric acid in an appropriate solvent.

-

For structurally similar compounds, methods such as the Pictet-Spengler reaction are commonly employed for the construction of the tetrahydroquinoline/tetrahydroisoquinoline ring system .

Enzymatic Approaches

Recent research has explored enzymatic methods for obtaining enantiomerically pure forms of related compounds. For instance, enzymatic kinetic resolution of racemic 1,2,3,4-tetrahydroisoquinoline carboxylic acids using D-amino acid oxidase from Fusarium solani has been developed to yield (S)-enantiomers with excellent enantiomeric excess values (up to >99%) .

Biological Activities and Applications

Chemical Scaffold Properties

The tetrahydroquinoline scaffold represents an important structural motif in medicinal chemistry, with applications including:

-

Building blocks for more complex pharmaceutical compounds

-

Intermediates in the synthesis of alkaloid-like structures

-

Components in the development of peptidomimetics and other biologically active molecules

| Supplier | Available Package Sizes | Purity |

|---|---|---|

| TRC | 50mg, 100mg | Not specified |

| Ark Pharm | 100mg, 250mg, 1g | 96% |

| AstaTech | 1g, 5g, 10g | 95% |

| Various other suppliers | Custom quantities | 95-96% |

The compound is typically supplied as a white powder, suitable for research applications in medicinal chemistry and pharmaceutical development .

| Supplier | Package Size | Price (USD) |

|---|---|---|

| TRC | 50mg | $45 |

| TRC | 100mg | $65 |

| Ark Pharm | 100mg | $66 |

| Ark Pharm | 250mg | $106 |

| Ark Pharm | 1g | $168 |

| AstaTech | 1g | $298 |

| AstaTech | 5g | $891 |

| AstaTech | 10g | $1,320 |

This pricing structure reflects the compound's status as a specialty research chemical with moderate complexity of synthesis .

Related Compounds and Structural Analogs

Structural Relationships

Several structurally related compounds appear in the research literature and commercial catalogs:

-

1,2,3,4-Tetrahydroquinoline-3-carboxylic acid (the free base form)

-

1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (regioisomer where the nitrogen position differs)

-

(3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (specific enantiomer)

-

5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylic acid hydrochloride (oxidized variant)

These structural relationships are important for understanding structure-activity relationships in pharmaceutical development .

Comparative Analysis

The structural differences between tetrahydroquinoline and tetrahydroisoquinoline derivatives result in distinct biological activities. The position of the nitrogen atom in the ring system and the stereochemistry at the 3-position significantly influence binding to biological targets.

Research has shown that the (S)-enantiomers of these compounds often exhibit enhanced biological activity compared to the (R)-enantiomers or racemic mixtures, highlighting the importance of stereoselective synthesis or resolution methods .

Analytical Methods and Characterization

Spectroscopic Identification

1,2,3,4-Tetrahydroquinoline-3-carboxylic acid hydrochloride can be characterized using various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) spectroscopy provides information about the hydrogen and carbon environments within the molecule.

-

Mass Spectrometry (MS) confirms the molecular weight and fragmentation pattern characteristic of the compound.

-

Infrared (IR) spectroscopy identifies functional groups, particularly the carboxylic acid and amine functionalities.

-

High-Performance Liquid Chromatography (HPLC) assesses purity and can be used for quantification .

Future Research Directions

The tetrahydroquinoline scaffold continues to attract attention in medicinal chemistry research. Future investigations might focus on:

-

Development of stereoselective synthetic methods to access specific enantiomers with enhanced biological activity.

-

Exploration of structure-activity relationships through systematic modification of the tetrahydroquinoline core.

-

Further investigation of the biological activities, particularly in the context of neurological disorders and multidrug resistance in cancer.

-

Development of novel drug delivery systems incorporating tetrahydroquinoline-based compounds .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume